Dibenzyl 2-methylpiperazine-1,4-dicarboxylate

Description

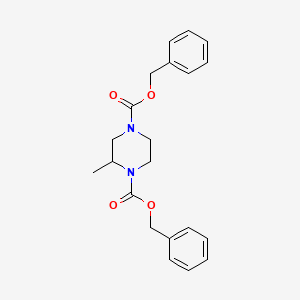

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (CAS: 1047975-20-1) is a piperazine derivative functionalized with two benzyl ester groups and a methyl substituent at the 2-position of the piperazine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of antihypertensive agents and other bioactive molecules. Its structure combines the rigidity of the piperazine ring with the lipophilic benzyl ester groups, which influence solubility, stability, and reactivity .

Properties

CAS No. |

671198-52-0 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

dibenzyl 2-methylpiperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 |

InChI Key |

GUUASGOQNPMIHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can also undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it useful in biochemical research.

Medicine

Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry

Polymer Production: Used in the production of specialized polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzyl Piperazine-1,4-Dicarboxylate (CAS: 14000-67-0)

- Structural Difference : Lacks the 2-methyl group on the piperazine ring.

- Lower molecular weight (C19H18N2O4 vs. C21H22N2O4 for the methylated derivative) may improve solubility in polar solvents .

1,4-Di-tert-Butyl 2-Methylpiperazine-1,4-Dicarboxylate (CAS: 959417-67-5)

- Structural Difference : Tert-butyl esters replace benzyl esters.

- Impact: Stability: Tert-butyl esters are more resistant to hydrolysis under basic conditions compared to benzyl esters, which require hydrogenolysis for cleavage . Solubility: Reduced lipophilicity due to tert-butyl groups may limit solubility in organic solvents but enhance compatibility with aqueous-organic mixed systems. Safety: The tert-butyl derivative is classified as a skin and respiratory irritant (H315, H319, H335) .

(S)-4-Benzyl 1-tert-Butyl 2-Methylpiperazine-1,4-Dicarboxylate (CAS: 859517-91-2)

- Structural Difference : Combines benzyl and tert-butyl esters with stereochemical specificity (S-configuration at the 2-methyl position).

- Impact: Stereoselectivity: The (S)-enantiomer may exhibit distinct biological activity or binding affinity in chiral environments, relevant for drug development . Synthesis: Requires enantioselective methods, increasing complexity compared to non-chiral analogs .

Benzothiazole-Piperazine-1,2,3-Triazole Derivatives

- Structural Difference : Incorporates a benzothiazole-triazole moiety instead of ester groups.

- Impact :

- Bioactivity : Such derivatives are explored for anticancer properties due to the benzothiazole scaffold’s ability to intercalate DNA or inhibit kinases .

- Synthetic Route : Prepared via click chemistry (azide-alkyne cycloaddition), contrasting with the condensation reactions used for dicarboxylate esters .

Physicochemical and Functional Comparison

Commercial Considerations

- Cost : The dibenzyl derivative is priced at $67/250 mg (98% purity), while the tert-butyl analog costs ~€278/100 mg, reflecting differences in synthetic complexity and demand .

- Availability : Specialty suppliers like AiFChem and Combi-Blocks stock these compounds, though chiral variants may have longer lead times .

Biological Activity

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (DBMPDC) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

DBMPDC is characterized by a piperazine ring substituted with two benzyl groups and two carboxylate moieties at the 1 and 4 positions. Its molecular formula is , with a molecular weight of approximately 370.40 g/mol. The unique structural features of DBMPDC contribute to its reactivity and biological activity.

The biological activity of DBMPDC primarily involves its interaction with specific receptors and enzymes. Research indicates that it acts as a ligand for histamine receptors, which may have implications for treating allergic responses and inflammatory conditions. The compound's ability to modulate receptor activity suggests potential therapeutic applications in anti-inflammatory treatments and pain management.

Biological Activity Overview

DBMPDC has demonstrated several key biological activities:

- Histamine Receptor Modulation : Studies show that DBMPDC binds to histamine receptors, indicating potential use in allergy and inflammation therapies.

- Chiral Auxiliary Role : Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving biologically active compounds.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of DBMPDC exhibit antimicrobial activity, although further research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBMPDC, it is helpful to compare it with similar compounds within the piperazine family:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate | Contains tert-butyl groups; used in asymmetric synthesis | |

| (R)-tert-butyl 2-methylpiperazine-1-carboxylate | Simpler structure; used as a chiral auxiliary | |

| (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Features additional methyl substitutions; potential medicinal applications |

DBMPDC's dual benzyl substitutions and dicarboxylic acid functionalities enhance its reactivity and biological activity compared to simpler piperazine derivatives.

Case Studies and Research Findings

- Histamine Receptor Binding Study : A study investigated the binding affinity of DBMPDC to various histamine receptors. The results indicated a significant affinity for H1 and H3 receptors, suggesting its potential role in modulating allergic responses.

- Asymmetric Synthesis Application : Researchers explored the use of DBMPDC as a chiral auxiliary in synthesizing enantiomerically pure compounds. The findings demonstrated that DBMPDC improved the enantioselectivity of reactions involving various substrates, showcasing its utility in organic synthesis.

- Antimicrobial Activity Assessment : In vitro tests evaluated the antimicrobial properties of DBMPDC derivatives against several bacterial strains. Results indicated promising activity against gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.